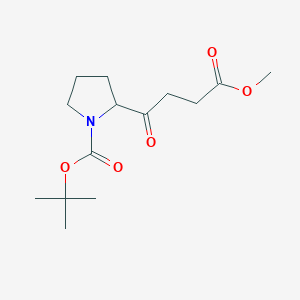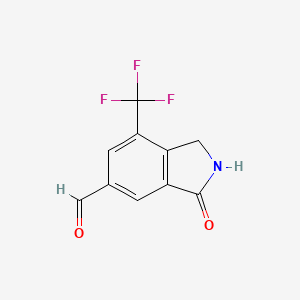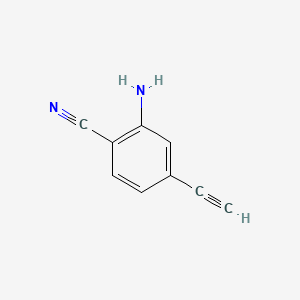![molecular formula C14H18N2 B13498064 (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine is a compound that features a cyclobutylmethyl group attached to an indole moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine, often involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives typically involves scalable synthetic routes that ensure high yield and purity. Catalytic methods, such as transition-metal catalysis, are often employed to facilitate the formation of the indole ring and subsequent functionalization . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones under oxidative conditions.
Reduction: Reduction of the indole ring can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include indole-2,3-diones, indolines, and various substituted indoles .
Wissenschaftliche Forschungsanwendungen
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine involves its interaction with specific molecular targets. Indole derivatives often bind to receptors and enzymes, modulating their activity . The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
Uniqueness
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine is unique due to the presence of the cyclobutylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-cyclobutyl-N-(1H-indol-3-ylmethyl)methanamine |
InChI |
InChI=1S/C14H18N2/c1-2-7-14-13(6-1)12(10-16-14)9-15-8-11-4-3-5-11/h1-2,6-7,10-11,15-16H,3-5,8-9H2 |
InChI-Schlüssel |
JGHUJDHMKOHKER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CNCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
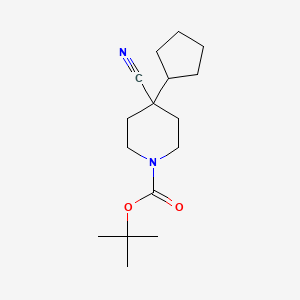
![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
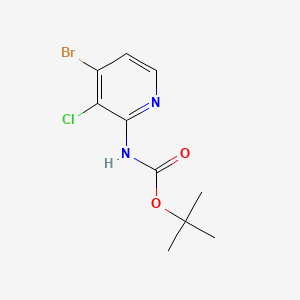
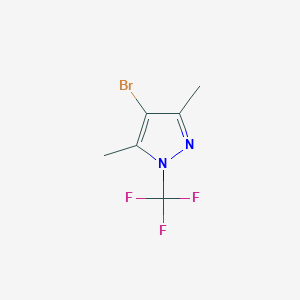
![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
![{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13498045.png)
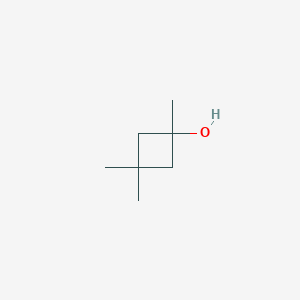
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)
